molecular formula C9H20O4Si B15341829 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl- CAS No. 45117-69-9

2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl-

Cat. No.: B15341829
CAS No.: 45117-69-9
M. Wt: 220.34 g/mol
InChI Key: INWVHJGPNCHXOO-UHFFFAOYSA-N
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Description

6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound with the molecular formula C9H20O4Si. This compound is part of the silane family and is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of vinylsilane with appropriate organic compounds under controlled conditions. One common method is the hydrosilylation of vinyl acetate with a silane precursor in the presence of a platinum catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving silane derivatives and vinyl compounds. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Commonly achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Often involves nucleophilic substitution reactions with reagents like halides.

Major Products Formed:

  • Oxidation: Produces silanol and other oxidized derivatives.

  • Reduction: Results in the formation of reduced silane compounds.

  • Substitution: Leads to the formation of various substituted silane derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane is used as a building block for synthesizing more complex silicon-based compounds. It is also employed in the study of silicon chemistry and its reactivity.

Biology: The compound finds applications in biological research, particularly in the development of biomimetic materials and the study of silicon-based biological systems.

Medicine: In the medical field, 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane is explored for its potential use in drug delivery systems and as a component in medical imaging agents.

Industry: Industrially, the compound is used in the production of silicones, coatings, and adhesives. Its unique properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves its interaction with various molecular targets and pathways. The compound's silicon atoms play a crucial role in its reactivity and binding affinity, influencing its behavior in chemical and biological systems.

Comparison with Similar Compounds

  • Tris(2-methoxyethoxy)vinylsilane: A closely related compound with similar applications in the silicone industry.

  • 6-Ethenyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane: Another variant with comparable chemical properties.

Uniqueness: 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane stands out due to its specific structural features, such as the presence of both methyl and vinyl groups, which contribute to its distinct reactivity and applications.

Properties

CAS No.

45117-69-9

Molecular Formula

C9H20O4Si

Molecular Weight

220.34 g/mol

IUPAC Name

ethenyl-bis(2-methoxyethoxy)-methylsilane

InChI

InChI=1S/C9H20O4Si/c1-5-14(4,12-8-6-10-2)13-9-7-11-3/h5H,1,6-9H2,2-4H3

InChI Key

INWVHJGPNCHXOO-UHFFFAOYSA-N

Canonical SMILES

COCCO[Si](C)(C=C)OCCOC

Origin of Product

United States

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